molecular formula C16H13N5OS B6070201 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B6070201
M. Wt: 323.4 g/mol
InChI Key: CHZRJCLGUZNCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PTX-10, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of triazolothiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antimicrobial activity, leading to a reduction in bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One advantage of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is that it has shown activity against a range of cancer cell lines, making it a promising candidate for cancer research. It has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is that its mechanism of action is not fully understood, which may limit its potential applications in certain scientific fields.

Future Directions

There are several future directions for research on 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, as a better understanding of this could lead to the development of more effective treatments for cancer and inflammation. Another direction is to investigate its potential as an antimicrobial agent, as there is a growing need for new antimicrobial agents due to the increasing prevalence of antibiotic-resistant bacteria. Additionally, further studies could be conducted to investigate the potential applications of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other scientific fields, such as neurology and immunology.
Conclusion:
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown potential in various scientific fields. Its synthesis method has been established, and it has shown activity against cancer cell lines, inflammation, and a range of bacteria and fungi. While its mechanism of action is not fully understood, further research could lead to the development of new treatments and applications for 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Synthesis Methods

6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized by the reaction of 2-amino-5-(2-pyridinyl)-1,3,4-thiadiazole with 1-chloro-2-(phenoxy)ethane in the presence of triethylamine. The reaction takes place in acetonitrile at room temperature, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by NMR spectroscopy and elemental analysis.

Scientific Research Applications

6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific fields. It has shown antitumor activity in vitro and in vivo, making it a promising candidate for cancer research. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as an antimicrobial agent, as it has been shown to have activity against a range of bacteria and fungi.

properties

IUPAC Name

6-(1-phenoxyethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-11(22-12-7-3-2-4-8-12)15-20-21-14(18-19-16(21)23-15)13-9-5-6-10-17-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZRJCLGUZNCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC=CC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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